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Compound of Interest

Compound Name: Phosphoramidon sodium

Cat. No.: B8075738 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Phosphoramidon sodium is a potent, naturally occurring metalloprotease inhibitor isolated

from the fermentation broth of Streptomyces tanashiensis.[1][2] It is widely recognized for its

inhibitory activity against a range of zinc-containing enzymes, most notably neprilysin (NEP)

and endothelin-converting enzyme (ECE).[3][4][5] This technical guide provides a

comprehensive overview of the chemical structure and synthesis of phosphoramidon
sodium, intended to serve as a valuable resource for researchers and professionals in drug

development and the life sciences.

Chemical Structure
Phosphoramidon sodium is the disodium salt of N-(α-L-

rhamnopyranosyloxyhydroxyphosphinyl)-L-leucyl-L-tryptophan.[3] Its structure features a

dipeptide moiety (L-leucyl-L-tryptophan) linked to an L-rhamnose sugar via a phosphoramidate

bond. This unique structural arrangement is crucial for its potent inhibitory activity.
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Property Value

Chemical Formula C₂₃H₃₂N₃Na₂O₁₀P[3][6]

Molecular Weight 587.47 g/mol [3]

CAS Number 119942-99-3[3]

IUPAC Name

Disodium; (2S)-3-(1H-indol-3-yl)-2-[[(2S)-4-

methyl-2-[[oxido-[(2S,3R,4R,5R,6S)-3,4,5-

trihydroxy-6-methyloxan-2-

yl]oxyphosphoryl]amino]pentanoyl]amino]propan

oate[7]

Synonyms

N-(α-Rhamnopyranosyloxyhydroxyphosphinyl)-

Leu-Trp disodium salt, Phosphoramidon

disodium salt[3]

Solubility Soluble in water, DMSO, and methanol.[6]

Storage Store at -20°C.[6]

Synthesis of Phosphoramidon Sodium
The synthesis of phosphoramidon can be broadly categorized into two main approaches:

microbial fermentation and total chemical synthesis.

Microbial Fermentation
The primary and commercial source of phosphoramidon is through fermentation of the

bacterium Streptomyces tanashiensis.[1] This process leverages the natural biosynthetic

pathway of the microorganism to produce the compound. While specific industrial protocols are

often proprietary, the general steps involve:

Inoculum Preparation: A pure culture of Streptomyces tanashiensis is grown in a suitable

seed medium to generate a sufficient biomass for inoculation of the production fermenter.

Fermentation: The seed culture is transferred to a larger production fermenter containing a

nutrient-rich medium. The composition of the medium is critical for high yields and typically

contains sources of carbon (e.g., glucose, starch), nitrogen (e.g., yeast extract, peptone),
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and essential minerals. The fermentation is carried out under controlled conditions of

temperature, pH, and aeration for a specific duration to maximize phosphoramidon

production.

Extraction and Purification: After fermentation, the phosphoramidon is extracted from the

fermentation broth. This often involves separation of the biomass, followed by techniques

such as solvent extraction, ion-exchange chromatography, and crystallization to isolate and

purify the final product.

Chemical Synthesis
While microbial fermentation is the primary production method, total chemical synthesis of

phosphoramidon has been achieved and offers a route to produce analogs and derivatives for

structure-activity relationship studies. A common strategy involves the use of H-phosphonate

chemistry. The general workflow for such a synthesis is as follows:

Protected L-Rhamnose

CouplingProtected L-Leucyl-L-Tryptophan Dipeptide

H-Phosphonate Reagent

Oxidation Deprotection Purification Phosphoramidon Sodium

Click to download full resolution via product page

Caption: General workflow for the chemical synthesis of phosphoramidon.

A key step in this process is the coupling of a protected rhamnose derivative with a protected

leucyl-tryptophan dipeptide using an H-phosphonate reagent. This is followed by an oxidation

step to form the stable phosphoramidate linkage. The final steps involve the removal of

protecting groups and purification of the target molecule.
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Quantitative Data: Inhibitory Activity
Phosphoramidon is a potent inhibitor of several metalloproteases. The following table

summarizes its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50)

against key enzymes.

Enzyme Target
Inhibitor Constant
(Ki)

IC50 Species/Source

Neprilysin (NEP) 2 nM[5] 34 nM[3][4] Human, Rabbit

Endothelin-Converting

Enzyme (ECE)
- 0.68 µM - 3.5 µM[3][5] Human, Rabbit

Thermolysin - 0.4 µg/mL[4]
Bacillus

thermoproteolyticus

Angiotensin-

Converting Enzyme

(ACE)

- 78 µM[3][4] Rabbit

Signaling Pathway Inhibition
Phosphoramidon's therapeutic potential and its utility as a research tool stem from its ability to

inhibit key enzymes in critical signaling pathways. A primary example is the endothelin pathway,

where phosphoramidon blocks the conversion of Big endothelin-1 to the potent vasoconstrictor

endothelin-1.
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Caption: Inhibition of the endothelin signaling pathway by phosphoramidon.
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Experimental Protocols
Neprilysin (NEP) Inhibition Assay
Principle: This fluorometric assay measures the inhibition of NEP activity by quantifying the

cleavage of a specific fluorogenic substrate.

Materials:

Recombinant human NEP

Fluorogenic NEP substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(DNP)-OH)

Phosphoramidon sodium

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM NaCl)

96-well black microplates

Fluorescence microplate reader

Procedure:

Prepare a stock solution of phosphoramidon in the assay buffer.

Perform serial dilutions of the phosphoramidon stock solution to create a range of

concentrations.

In a 96-well plate, add a fixed concentration of NEP enzyme to each well.

Add the various concentrations of phosphoramidon to the respective wells. Include a control

with no inhibitor.

Pre-incubate the enzyme and inhibitor mixture for 15 minutes at 37°C.

Initiate the reaction by adding the fluorogenic NEP substrate to each well.

Immediately measure the increase in fluorescence over time using a microplate reader (e.g.,

excitation at 320 nm, emission at 405 nm).
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Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of

inhibition against the logarithm of the phosphoramidon concentration.

Endothelin-Converting Enzyme (ECE) Inhibition Assay
Principle: This assay measures the conversion of a fluorogenic ECE substrate to a fluorescent

product. The inhibition of this reaction by phosphoramidon is quantified.

Materials:

Recombinant human ECE-1

Fluorogenic ECE substrate

Phosphoramidon sodium

Assay buffer (e.g., 50 mM MES, pH 6.5)

96-well black microplates

Fluorescence microplate reader

Procedure:

Prepare a stock solution of phosphoramidon in the assay buffer.

Create a dilution series of phosphoramidon in the assay buffer.

To each well of a 96-well plate, add the ECE-1 enzyme.

Add the diluted phosphoramidon solutions to the wells. Include a control without inhibitor.

Pre-incubate the plate for 15 minutes at 37°C.

Start the reaction by adding the fluorogenic ECE substrate to all wells.

Monitor the increase in fluorescence intensity over time with a microplate reader at the

appropriate excitation and emission wavelengths for the substrate used.
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Determine the initial reaction velocities and calculate the IC50 value from the dose-response

curve.

Conclusion
Phosphoramidon sodium remains a cornerstone for research in metalloprotease inhibition. Its

well-defined chemical structure and potent, specific inhibitory profile against key enzymes like

NEP and ECE make it an invaluable tool in drug discovery and for elucidating complex

physiological pathways. This guide provides a foundational understanding of its chemical

properties, synthesis, and experimental application for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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